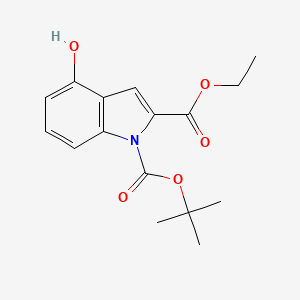
1-tert-butyl 2-ethyl 4-hydroxy-1H-indole-1,2-dicarboxylate
描述
1-tert-butyl 2-ethyl 4-hydroxy-1H-indole-1,2-dicarboxylate is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of 1-tert-butyl 2-ethyl 4-hydroxy-1H-indole-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of tert-Butyl and Ethyl Groups: The tert-butyl and ethyl groups are introduced through alkylation reactions using tert-butyl bromide and ethyl iodide, respectively.
Hydroxylation: The hydroxyl group is introduced via selective hydroxylation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA).
Carboxylation: The carboxylate groups are introduced through carboxylation reactions, typically using carbon dioxide under high pressure.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
化学反应分析
1-tert-butyl 2-ethyl 4-hydroxy-1H-indole-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, such as the reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where the tert-butyl or ethyl groups can be replaced with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
科学研究应用
1-tert-butyl 2-ethyl 4-hydroxy-1H-indole-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.
作用机制
The mechanism of action of 1-tert-butyl 2-ethyl 4-hydroxy-1H-indole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
1-tert-butyl 2-ethyl 4-hydroxy-1H-indole-1,2-dicarboxylate can be compared with other indole derivatives, such as:
1-O-tert-butyl 2-O-ethyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate: This compound has a similar structure but with a pyrrolidine ring instead of an indole ring.
tert-Butyl 4-[(E)-But-1-en-3-yl]indole-1,2-dicarboxylate: This compound has a different alkyl group attached to the indole ring.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
属性
CAS 编号 |
863250-50-4 |
|---|---|
分子式 |
C16H19NO5 |
分子量 |
305.32 g/mol |
IUPAC 名称 |
1-O-tert-butyl 2-O-ethyl 4-hydroxyindole-1,2-dicarboxylate |
InChI |
InChI=1S/C16H19NO5/c1-5-21-14(19)12-9-10-11(7-6-8-13(10)18)17(12)15(20)22-16(2,3)4/h6-9,18H,5H2,1-4H3 |
InChI 键 |
ZWVSNXSOKREBBW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 3-[(cyclohexylmethyl)amino]propanoate](/img/structure/B8557193.png)
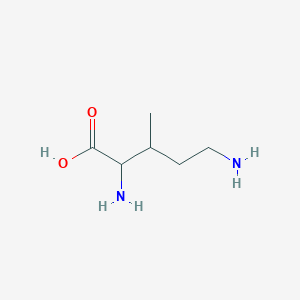
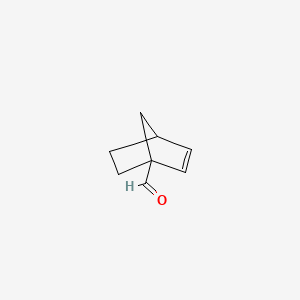
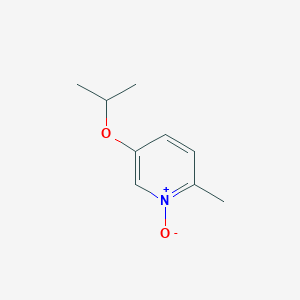
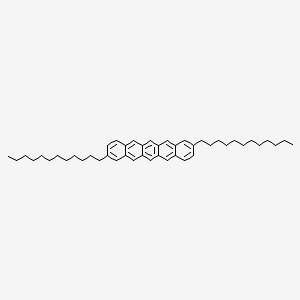
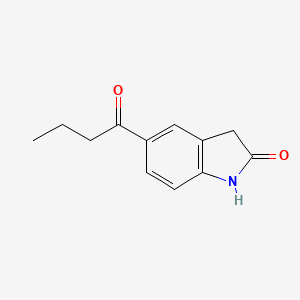
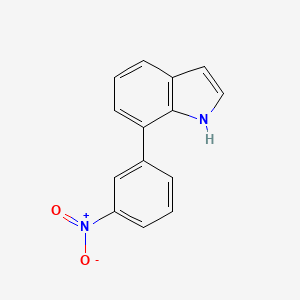
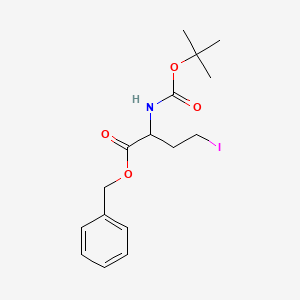
![N-[1-(2-Dimethylaminoethyl)piperidin-4-yl]-N-methylamine](/img/structure/B8557239.png)
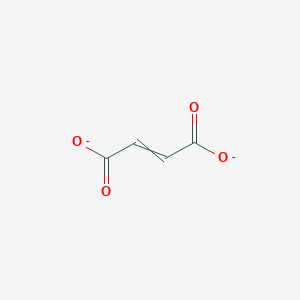

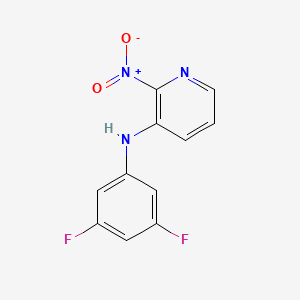
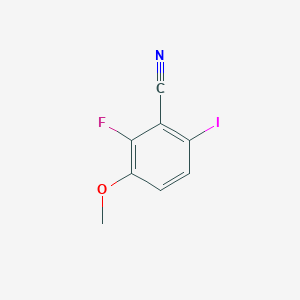
![1,2-Dimethyl-3-[(4-methylphenyl)methyl]guanidine](/img/structure/B8557281.png)
